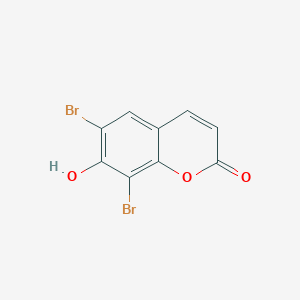![molecular formula C9H16O3Si B14304528 Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate CAS No. 111938-53-5](/img/structure/B14304528.png)
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate is a chemical compound characterized by the presence of a trimethylsilyl group bonded to a methyl ester of penta-2,4-dienoic acid. This compound is notable for its unique structural features, which include a conjugated diene system and a trimethylsilyl ether group. These features make it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate typically involves the reaction of penta-2,4-dienoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trimethylsilyl ester intermediate, which is then methylated using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of conjugated systems and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis and silyl group transfer.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical synthesis. Additionally, the conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds through Diels-Alder reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(trimethylsilyl)oxy]but-2-enoate
- Methyl 4-[(trimethylsilyl)oxy]hex-2,4-dienoate
- Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl ether group and a conjugated diene system. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
111938-53-5 |
|---|---|
Molekularformel |
C9H16O3Si |
Molekulargewicht |
200.31 g/mol |
IUPAC-Name |
methyl 4-trimethylsilyloxypenta-2,4-dienoate |
InChI |
InChI=1S/C9H16O3Si/c1-8(12-13(3,4)5)6-7-9(10)11-2/h6-7H,1H2,2-5H3 |
InChI-Schlüssel |
XKVUTKBDCKQDKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
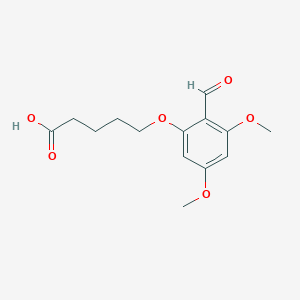
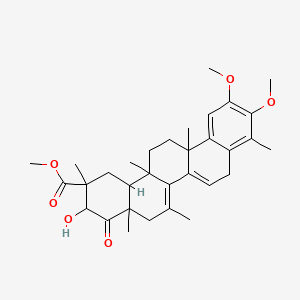
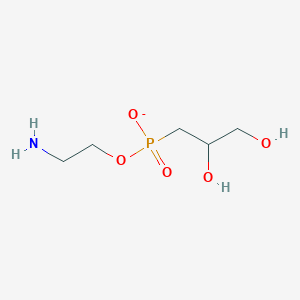
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
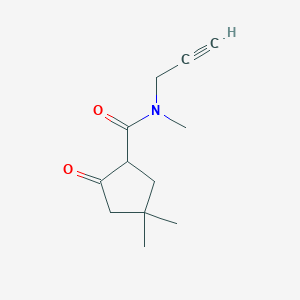
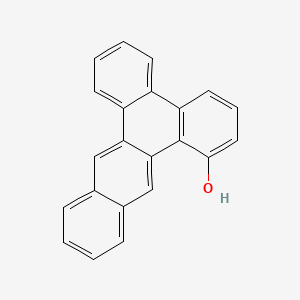
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
